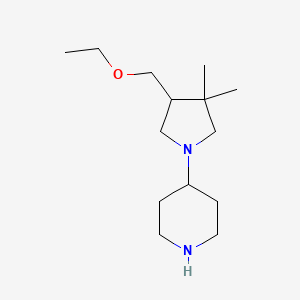
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
Übersicht
Beschreibung
The compound “4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . Another approach involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group .Chemical Reactions Analysis
Piperidine derivatives have been used in various chemical reactions. For instance, 4,4′-trimethylenedipiperidine has been used as a safe and green catalyst for the synthesis of N-methyl imines . Protodeboronation of pinacol boronic esters is another reaction involving piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine plays a crucial role in medicinal chemistry due to its structural properties, which contribute to the synthesis of various compounds. A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a related compound, is proposed, highlighting its significance in producing large quantities for medicinal purposes. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, emphasizing the compound's foundational role in chemical synthesis (Smaliy et al., 2011).
Biological Activities
Research into the biological activities of piperidine derivatives, closely related to the target compound, has revealed their potential in various therapeutic areas. For instance, methyl substitution on the piperidine ring has been investigated for selective binding and activity at the sigma(1) receptor, indicating significant implications for tumor research and therapy due to the antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005). Additionally, studies on quantum chemical and molecular dynamic simulation have predicted the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron, suggesting their utility in material science and engineering (Kaya et al., 2016).
Anticonvulsant Activity
Further exploration into the medicinal applications reveals the synthesis and testing of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones for anticonvulsant activity. This study highlights the potential of piperidine derivatives in managing seizure disorders, with several compounds demonstrating efficacy in standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice (Kamiński et al., 2011).
Antitumor Activity
The regioselective synthesis and stereochemical structure analysis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones have shown considerable anti-tumor properties, particularly against colon, breast, leukemia, and prostate cancers. This finding underscores the importance of structural modifications in piperidine derivatives for enhancing their therapeutic efficacy in oncology (Girgis, 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as piperidine derivatives, have been found to interact with various targets, including enzymes, receptors, and proteins .
Mode of Action
It’s worth noting that piperidine derivatives have been found to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Piperidine derivatives have been associated with a variety of effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many chemical compounds .
Eigenschaften
IUPAC Name |
4-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-4-17-10-12-9-16(11-14(12,2)3)13-5-7-15-8-6-13/h12-13,15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDJQNXOGWAWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


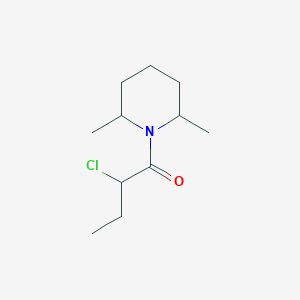
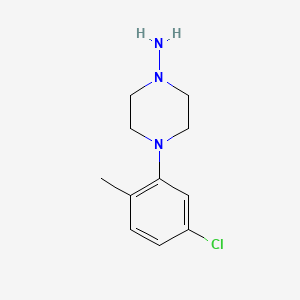
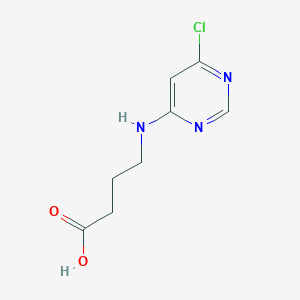
![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1479041.png)
![5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479042.png)
![5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479043.png)
![5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479044.png)
![5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479046.png)
![5-(pyrrolidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479047.png)
![5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479048.png)
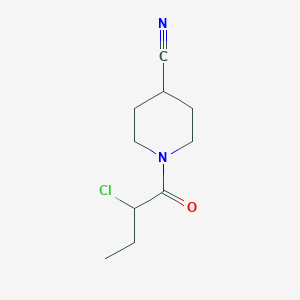
![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479053.png)
![5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479054.png)

